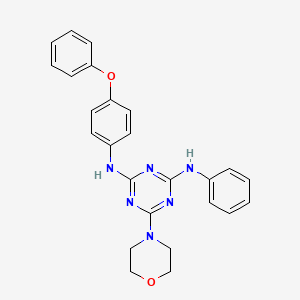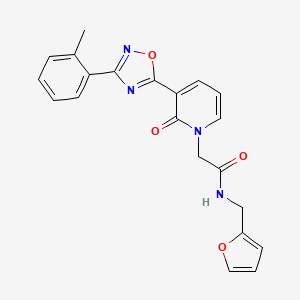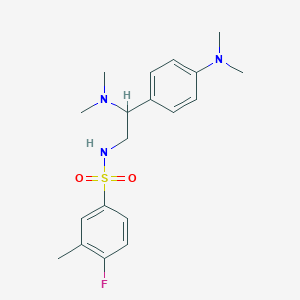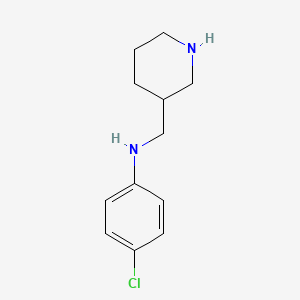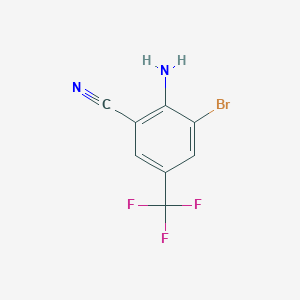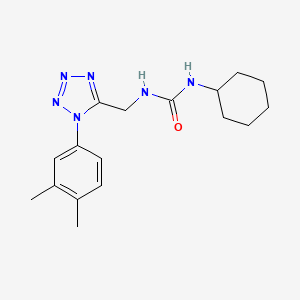
1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule. It contains a cyclohexyl group, a dimethylphenyl group, a tetrazolyl group, and a urea group .
Molecular Structure Analysis
The molecule contains several functional groups, including a cyclohexyl ring, a dimethylphenyl ring, a tetrazolyl ring, and a urea group . These groups could potentially influence the molecule’s shape, reactivity, and physical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could potentially make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Structural and Computational Studies
Computational Analysis and NMR Spectroscopy : Nitrogen-centered urazole radicals, closely related to tetrazole derivatives, demonstrate interesting dimerization behavior influenced by substituents on the aromatic ring, as elucidated through computational and NMR spectroscopic studies. These findings underline the molecule's potential in structural chemistry research, offering insights into its reactivity and stability (K. Martin & G. Breton, 2017).
Synthesis and Characterization
Novel Tetrazoles with Antimicrobial Activity : A study on the synthesis of pyrimidine tetrazole derivatives highlights the broad utility of tetrazole compounds in developing new antimicrobial agents. These derivatives exhibit significant antibacterial and antifungal activities, showcasing the potential of similar tetrazole-based compounds in pharmaceutical chemistry (N. Bhoge, B. Magare, & P. Mohite, 2021).
Materials Chemistry
Corrosion Inhibition : Derivatives of tetrazoles, akin to the urea derivative , have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. This research indicates the compound's potential utility in protecting industrial materials from corrosive environments, demonstrating a significant inhibition effect and suggesting the formation of a protective layer on metal surfaces (B. Mistry, N. Patel, M. J. Patel, & S. Jauhari, 2011).
Molecular Docking and Bioassay Studies
Cyclooxygenase-2 Inhibition : Molecular docking and bioassay studies have been conducted on tetrazole derivatives to explore their potential as cyclooxygenase-2 (COX-2) inhibitors. Although the specific structure mentioned does not directly correlate with the compounds studied, this research area highlights the relevance of tetrazole and urea derivatives in designing new therapeutic agents (B. J. Al-Hourani et al., 2016).
Propriétés
IUPAC Name |
1-cyclohexyl-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-12-8-9-15(10-13(12)2)23-16(20-21-22-23)11-18-17(24)19-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPSWYDCJGUBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2632373.png)
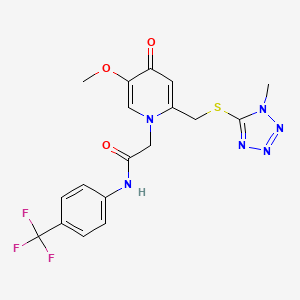
![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)

![N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2632379.png)
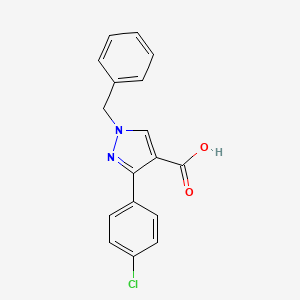
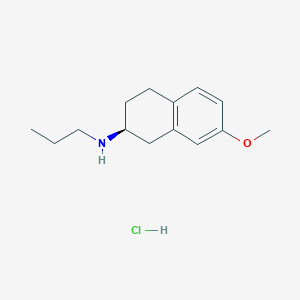
![3-amino-4,6-dimethyl-N-(4-pentoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2632384.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632385.png)
